REACTION_CXSMILES
|
Cl.N[CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[C:6]([S:14]([CH3:17])(=[O:16])=[O:15])[C:5]=1[OH:18].C1N2CN3CN(C2)CN1C3.Cl.FC(F)(F)C(O)=[O:33]>>[CH:3]([C:4]1[CH:9]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[C:6]([S:14]([CH3:17])(=[O:16])=[O:15])[C:5]=1[OH:18])=[O:33] |f:0.1|
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Name
|
|
Quantity
|
14.65 g
|
Type
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reactant
|
Smiles
|
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)C)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured onto ice-water
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |